An In-depth Technical Guide to the Basic Properties of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
An In-depth Technical Guide to the Basic Properties of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of the heterocyclic compound 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one. As a member of the thieno[2,3-d]pyrimidine class, this molecule holds significant interest for its potential applications in medicinal chemistry, stemming from its structural similarity to purines.[1] This document delves into the plausible synthetic pathways, detailed physicochemical characterization, and an in-depth analysis of its basic properties, including a theoretical estimation of its pKa value. Experimental protocols and data are presented with a focus on scientific integrity and practical application for researchers in the field.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that can be considered a bioisostere of purine. This structural analogy has propelled extensive research into thienopyrimidine derivatives, revealing a wide spectrum of biological activities, including but not limited to, anticancer, antibacterial, anti-inflammatory, and kinase inhibitory properties.[2][3][4] The specific compound of interest, 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, incorporates several key structural features: a thieno[2,3-d]pyrimidine core, a 3-amino substituent which is crucial for its basic character, a 2-methyl group, and a 6-benzyl group which is expected to influence its lipophilicity and potential biological interactions. Understanding the fundamental basic properties of this molecule is paramount for its potential development as a therapeutic agent, as these properties govern its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Synthesis and Characterization
While a specific synthetic procedure for 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is not extensively detailed in publicly available literature, a highly plausible and efficient synthetic route can be constructed based on well-established methodologies for analogous compounds.[5] The most common approach involves a two-step process: the Gewald synthesis of a polysubstituted 2-aminothiophene, followed by cyclization to form the thienopyrimidinone ring.[5][6]
Proposed Synthetic Pathway
The proposed synthesis commences with the Gewald reaction, a one-pot multicomponent reaction that is highly effective for the preparation of 2-aminothiophenes.[1][2][7] This is followed by a cyclization step with hydrazine hydrate.[5]
Figure 1: Proposed synthetic pathway for 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate
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To a stirred mixture of benzylacetone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of a secondary amine such as morpholine or piperidine.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
Step 2: Synthesis of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one
-
Dissolve the synthesized ethyl 2-amino-5-benzyl-4-methylthiophene-3-carboxylate (1 equivalent) in ethanol.
-
Add an excess of hydrazine hydrate (typically 3-5 equivalents).[5]
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product is likely to precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Physicochemical Characterization
The structural elucidation of the target compound would rely on standard spectroscopic techniques.
| Property | Predicted Data |
| Molecular Formula | C₁₆H₁₅N₃OS |
| Molecular Weight | 297.38 g/mol |
| Appearance | Likely a solid, potentially crystalline. Color could range from white to off-white or pale yellow, which is common for this class of compounds.[8] |
| Melting Point | Expected to be a relatively high melting solid, characteristic of fused heterocyclic systems. |
Table 1: Predicted Physicochemical Properties.
Spectroscopic Data (Predicted):
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¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (aromatic multiplet and a singlet for the CH₂ group), a singlet for the 2-methyl group, and signals for the thieno[2,3-d]pyrimidine core. The 3-amino protons would likely appear as a broad singlet.
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¹³C NMR (in DMSO-d₆): The carbon NMR would display signals for all 16 carbon atoms, including the carbonyl carbon of the pyrimidinone ring (typically in the range of 160-170 ppm), the aromatic carbons of the benzyl group, and the carbons of the heterocyclic core.
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IR (KBr): The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3100 cm⁻¹), C=O stretching of the pyrimidinone ring (around 1680-1650 cm⁻¹), and C=C/C=N stretching vibrations in the aromatic and heterocyclic rings.[8]
-
Mass Spectrometry (ESI-MS): The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 298.
Core Basic Properties
The basicity of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a critical parameter influencing its behavior in biological and pharmaceutical contexts. The primary contributor to the basicity of this molecule is the 3-amino group.
Theoretical Analysis of Basicity
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton.[9] Several factors influence this availability in the target molecule:
-
Hybridization: The nitrogen of the 3-amino group is sp³ hybridized, which is generally more basic than sp² or sp hybridized nitrogens due to lower s-character and thus less tightly held lone pair electrons.[10]
-
Inductive Effects: The electron-donating 2-methyl group would slightly increase the electron density on the heterocyclic system, which could marginally enhance the basicity of the 3-amino group. Conversely, the carbonyl group at the 4-position is strongly electron-withdrawing, which will decrease the basicity.
-
Resonance Effects: The lone pair of the 3-amino group is not directly involved in resonance with the pyrimidinone carbonyl group in the same way an amide nitrogen would be. However, the pyrimidine ring itself has electron-withdrawing character due to the presence of two nitrogen atoms, which can delocalize electron density and reduce the basicity of the exocyclic amino group.[11]
The nitrogen atoms within the pyrimidine ring are generally weak bases due to their sp² hybridization and involvement in the aromatic system.[12] Protonation is most likely to occur on the exocyclic 3-amino group.
pKa Estimation
An experimental pKa value for 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is not available in the literature. However, we can estimate a plausible range based on the pKa values of structurally related compounds and theoretical considerations.
-
Simple alkylamines typically have pKa values of their conjugate acids in the range of 9.5-11.0.[12]
-
The presence of the electron-withdrawing thieno[2,3-d]pyrimidin-4(3H)-one ring system will significantly decrease the basicity compared to a simple alkylamine.
-
Aniline, where the amino group is attached to an aromatic ring, has a pKa of its conjugate acid of 4.6. The electron-withdrawing nature of the fused heterocyclic system is likely to be more pronounced than that of a simple benzene ring.
Considering these factors, the pKa of the conjugate acid of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is likely to be in the range of 3 to 5 . This would classify it as a weak base.
Figure 2: Factors influencing the basicity of the 3-amino group.
Solubility Profile
The solubility of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is expected to be influenced by its structural components.
-
The presence of the benzyl group and the fused heterocyclic system imparts significant lipophilic character to the molecule.
-
The 3-amino group and the pyrimidinone moiety provide sites for hydrogen bonding, which can contribute to solubility in polar protic solvents.
Based on these features, the following solubility profile can be predicted:
| Solvent Type | Predicted Solubility | Rationale |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Sparingly soluble to soluble | The amino and carbonyl groups can form hydrogen bonds with the solvent. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Likely to be soluble | These solvents are effective at solvating a wide range of organic molecules, including those with both polar and nonpolar regions.[13] |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Poorly soluble | The polar functional groups will limit solubility in nonpolar media. |
| Aqueous Solutions | Poorly soluble at neutral pH | The molecule is largely nonpolar. Solubility may increase in acidic aqueous solutions due to the protonation of the 3-amino group, forming a more soluble salt. |
Table 2: Predicted Solubility Profile.
Conclusion
3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This guide has outlined a plausible and efficient synthetic route based on established methodologies for this class of compounds. The basic properties of this molecule are primarily dictated by the 3-amino group, which is predicted to be weakly basic with an estimated pKa in the range of 3 to 5. The solubility is expected to be moderate in polar organic solvents and poor in aqueous media at neutral pH. The information presented herein provides a solid foundation for researchers and drug development professionals working with this and related thieno[2,3-d]pyrimidine derivatives. Further experimental validation of the proposed synthesis and physicochemical properties is warranted to fully elucidate the characteristics of this promising molecule.
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5 Key Basicity Trends of Amines. (URL: [Link])
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Discovery of thieno[2,3-d]pyrimidin-4(3H)-one derivatives as a new class of ROCK inhibitors. (URL: [Link])
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